
2,4-Dimethylpyrrole
Overview
Description
Rapacuronium bromide is a rapidly acting, non-depolarizing aminosteroid neuromuscular blocker. It was formerly used in modern anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures . due to the risk of fatal bronchospasm, it was withdrawn from the United States market in 2001 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rapacuronium bromide is synthesized by modifying the cyclo-amino structure of the substituents to the androstene skeleton of aminosteroidal neuromuscular blocking agents . The synthesis involves multiple steps, including the formation of the piperidinium and propionyloxy groups, and the final bromide addition.
Industrial Production Methods: The industrial production of rapacuronium bromide involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process includes rigorous quality control measures to prevent contamination and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Rapacuronium bromide undergoes hydrolysis to form active metabolites . It does not involve the cytochrome P450 system in its metabolism .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, involving water and enzymes present in the body .
Major Products: The major product formed from the hydrolysis of rapacuronium bromide is its 3-hydroxy metabolite .
Scientific Research Applications
Synthesis and Derivatives
2,4-Dimethylpyrrole can be synthesized through various methods, with the Knorr pyrrole synthesis being one of the most notable. This method involves the reaction of ethyl acetoacetate with sodium nitrite in the presence of acetic acid and zinc powder to yield diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate . The compound serves as a precursor for several derivatives that have further applications.
Applications in Medicinal Chemistry
-
Fluorescent Probes :
- This compound is instrumental in synthesizing fluorescent molecules like BODIPY (Boron Dipyrromethene), which are widely used in biological imaging and sensing applications .
- Case Study: A study demonstrated the synthesis of BODIPY derivatives using this compound as a building block, showcasing its utility in developing fluorescent probes for cellular imaging.
- Tyrosine Kinase Inhibitors :
Applications in Materials Science
-
Conductive Polymers :
- The compound is used in the synthesis of conductive polymers that have potential applications in electronic devices and sensors.
- Case Study: Research has indicated that polymers derived from this compound exhibit enhanced electrical conductivity and stability compared to traditional materials.
-
Dyes and Pigments :
- Due to its chromophoric properties, this compound is utilized in creating dyes and pigments for various industrial applications.
Data Table: Summary of Applications
Mechanism of Action
Rapacuronium bromide acts as a non-depolarizing neuromuscular blocker by antagonizing the muscarinic acetylcholine receptor M2 . This prevents the stimulation of muscles, leading to muscle relaxation. The compound binds to the receptor, blocking the action of acetylcholine and preventing muscle contraction .
Comparison with Similar Compounds
Similar Compounds:
- Rocuronium bromide
- Vecuronium bromide
- Pancuronium bromide
Uniqueness: Rapacuronium bromide is unique due to its rapid onset and short to medium duration of action . Unlike other neuromuscular blockers, it provides rapid tracheal intubating conditions similar to those produced by succinylcholine, but without the associated depolarizing effects .
Biological Activity
2,4-Dimethylpyrrole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves various methods, including cyclization reactions of appropriate precursors. One common approach is the reaction of 1,3-dicarbonyl compounds with primary amines in the presence of acid catalysts. This method yields high purity and yield of the desired pyrrole derivative.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized novel pyrrole derivatives and evaluated their antibacterial activity against various strains. The results indicated that several derivatives exhibited significant antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 100 µg/mL, with some compounds showing particularly potent activity against Mycobacterium tuberculosis .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5k | 0.8 | Antibacterial |
5f | 10 | Antitubercular |
5n | 25 | Antibacterial |
2.2 Antioxidant Properties
Pyrroles, including this compound, have been investigated for their potential as biomarkers for oxidative stress disorders. Elevated levels of pyrroles in urine have been associated with psychiatric disorders such as schizophrenia. The mechanism involves the reaction of pyrroles with specific reagents to indicate oxidative stress levels .
3. Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms of this compound derivatives with biological targets. For example, studies demonstrated that certain derivatives bind effectively to dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes, suggesting a potential mechanism for their antibacterial action .
4.1 Pyrroles as Biomarkers
A notable case study explored the use of pyrroles as biomarkers for oxidative stress in patients diagnosed with schizophrenia. The study found a significant correlation between urinary pyrrole concentrations and clinical symptoms, indicating that monitoring these levels could aid in diagnosis and treatment strategies .
4.2 Analgesic Activity
Another research effort focused on synthesizing bioconjugates involving pyrrole moieties for analgesic applications. The study revealed that while free pyrrole acids exhibited strong analgesic activity, their stability was a concern. Hybrid molecules combining peptides and pyrroles showed improved hydrolytic stability while retaining significant analgesic effects .
5. Conclusion
The biological activity of this compound is multifaceted, encompassing antibacterial, antioxidant, and potential therapeutic properties. Ongoing research continues to reveal its significance in medicinal chemistry and its applications in treating various diseases.
Q & A
Q. Basic: What are the primary synthetic routes for 2,4-Dimethylpyrrole, and how does the Knorr method compare in yield and purity?
Methodological Answer:
The Knorr synthesis remains the most widely used preparative method for this compound. Key steps include:
Condensation : Acetylacetone ethyl ester reacts with ammonia under alkaline conditions to form 2,4-dimethyl-3,5-dicarbethoxypyrrole .
Decarboxylation : Hydrolysis with potassium hydroxide followed by acidification removes ester groups.
Purification : Distillation under inert atmosphere (N₂) to prevent oxidation.
Yield & Purity Considerations :
- Knorr Method : Yields ~70–80% with purity >95% when recrystallized ester intermediates are used .
- Alternative Routes : Condensation of acetone with aminoacetone yields lower purity (80–85%) due to high-boiling byproducts .
Critical Note : Immediate use or storage under nitrogen is mandatory to avoid oxidative degradation into resinous products .
Q. Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- FT-IR : Look for N–H stretching (3400–3200 cm⁻¹) and C–C/C–N ring vibrations (1600–1400 cm⁻¹) to confirm pyrrolic structure .
- ¹H-NMR : Key peaks include:
- UV-Vis : Absorbance at ~290 nm (π→π* transitions) quantifies purity; deviations indicate oxidation or substituent effects .
Validation : Cross-reference with GC-MS for molecular ion at m/z 95 (C₆H₉N⁺) to confirm absence of degradation products .
Q. Advanced: How can solvent polarity and reaction stoichiometry be optimized in BODIPY synthesis using this compound to minimize side products?
Methodological Answer:
BODIPY synthesis involves three steps (condensation, oxidation, BF₂ complexation). Optimization strategies include:
Solvent Selection :
- Use anhydrous THF or CH₂Cl₂ for higher nucleophilicity of this compound, improving dipyrromethene formation .
- Polar aprotic solvents (e.g., acetonitrile) reduce side reactions during BF₂ complexation .
Stoichiometry :
- Maintain a 2:1 molar ratio of this compound to aldehyde to favor mono-substitution .
- Add trifluoroacetic acid (TFA) catalytically (0.1 eq) to accelerate condensation .
Data-Driven Optimization :
Parameter | Optimal Range | Side Product Formation |
---|---|---|
Pyrrole:Aldehyde | 2:1 | <5% |
TFA Concentration | 0.1 eq | 10% reduction |
Reaction Temp | 0–25°C | Polymerization avoided |
Reference :
Q. Advanced: What strategies mitigate oxidation during storage of this compound, and how does atmospheric control affect compound stability?
Methodological Answer:
this compound is highly air-sensitive, requiring:
Inert Atmosphere Storage : Seal in glass vials under argon or nitrogen; vacuum-sealing further reduces O₂ exposure .
Stabilizers : Add 1–2% hydroquinone as a radical scavenger to inhibit autoxidation .
Temperature Control : Store at –20°C in amber vials to slow degradation (shelf life extends from weeks to >6 months) .
Stability Metrics :
Handling Protocol : Always use Schlenk techniques for transfers .
Q. Advanced: How do conflicting spectroscopic data (e.g., NMR vs. UV-Vis) in substituted pyrrole derivatives inform structural analysis?
Methodological Answer:
Discrepancies arise from electronic effects or aggregation:
NMR Shifts : Electron-withdrawing substituents deshield pyrrole protons (δ >6.5 ppm), while alkyl groups shield (δ <6.0 ppm). Inconsistent shifts may indicate incomplete substitution or tautomerism .
UV-Vis Deviations : Hypsochromic shifts (e.g., λmax <290 nm) suggest oxidation or protonation; hyperchromic effects indicate π-stacking .
Resolution Workflow :
- Dilution Test : Confirm aggregation via concentration-dependent UV studies.
- 2D NMR (COSY/HSQC) : Resolve overlapping peaks in crowded spectra .
- X-ray Crystallography : Resolve ambiguities for crystalline derivatives .
Case Study : BODIPY derivatives synthesized from this compound showed λmax at 505 nm in CHCl₃ but 518 nm in DMSO due to solvent polarity effects .
Q. Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for transfers .
- Spill Management : Neutralize with sand or vermiculite; avoid water (reacts exothermically) .
- Waste Disposal : Incinerate in certified facilities with alkaline scrubbers to neutralize NOₓ byproducts .
Hazard Data :
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMQGGZCLEMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211551 | |
Record name | 2,4-Dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-82-1 | |
Record name | 2,4-Dimethylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-1H-pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylpyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIMETHYL-1H-PYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |
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Retrosynthesis Analysis
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